(1-methyl-1H-indol-7-yl)methanol
CAS No.: 854778-61-3
Cat. No.: VC3874098
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854778-61-3 |
|---|---|
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.2 g/mol |
| IUPAC Name | (1-methylindol-7-yl)methanol |
| Standard InChI | InChI=1S/C10H11NO/c1-11-6-5-8-3-2-4-9(7-12)10(8)11/h2-6,12H,7H2,1H3 |
| Standard InChI Key | XWTPJITYDAXWKC-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C1C(=CC=C2)CO |
| Canonical SMILES | CN1C=CC2=C1C(=CC=C2)CO |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of an indole core—a bicyclic system comprising a benzene ring fused to a pyrrole ring. The 1-position is substituted with a methyl group (-CH₃), while the 7-position bears a hydroxymethyl (-CH₂OH) functional group. This arrangement confers unique electronic and steric properties, influencing reactivity and intermolecular interactions .
Key Structural Data:
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Molecular Formula: C₁₀H₁₁NO
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Molecular Weight: 161.20 g/mol
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SMILES Notation: CN1C=CC2=C1C(=CC=C2)CO
The planar indole ring system facilitates π-π stacking interactions, while the hydroxymethyl group enhances polarity, making the compound moderately soluble in polar organic solvents like methanol and dimethylformamide .
Synthetic Routes and Preparation
Primary Synthesis Pathway
The most documented synthesis involves the reduction of 1-methyl-1H-indole-7-carboxaldehyde (CAS 955978-88-8) using sodium borohydride (NaBH₄) in methanol. This method achieves yields exceeding 80% under optimized conditions :
Reaction Conditions:
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Temperature: 0–25°C
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Reaction Time: 4–6 hours
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Workup: Aqueous extraction followed by silica gel chromatography .
Alternative Methods
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran has been reported for analogous indole reductions, though this approach requires stringent anhydrous conditions.
Physicochemical Properties
Solubility Profile:
| Solvent | Solubility (mg/mL) |
|---|---|
| Methanol | 15–20 |
| Dichloromethane | 8–12 |
| Water | <1 |
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| Thermo Scientific | 97% | 1 g | 2871.18 |
| Ambeed | 95%+ | 250 mg | 390.55 |
Comparative Analysis with Analogous Indole Derivatives
Structural Analogues
| Compound | CAS Number | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| (1-Methyl-1H-indol-4-yl)methanol | 859850-95-6 | 4-hydroxymethyl | 161.20 |
| (1-Ethyl-1H-indol-5-yl)methanol | 1030426-01-7 | 5-hydroxymethyl, ethyl | 175.23 |
Key Differences:
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Regiochemistry: The 7-substituted derivative exhibits greater steric hindrance than 4- or 5-substituted analogues, affecting reaction kinetics in cross-coupling reactions .
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Electronic Effects: The 7-hydroxymethyl group increases electron density at the adjacent C6 position, enhancing electrophilic substitution reactivity.
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